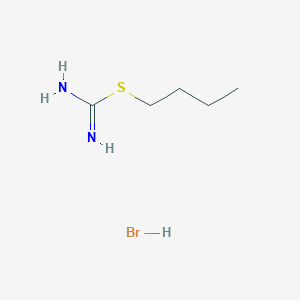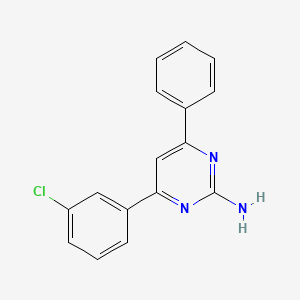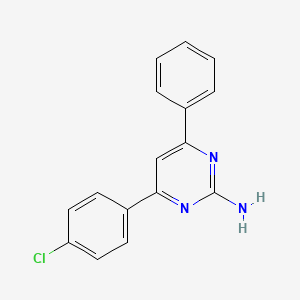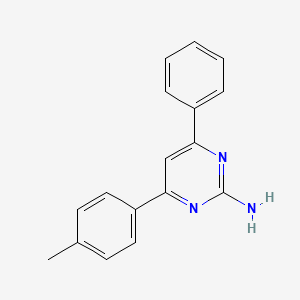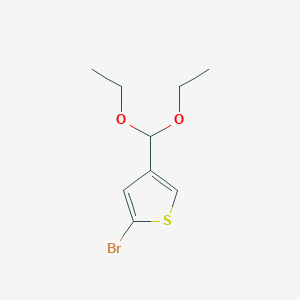
2-Bromo-4-(diethoxymethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-4-(diethoxymethyl)thiophene” is a chemical compound with the CAS Number: 20969-32-8 . It has a molecular weight of 265.17 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-4-(diethoxymethyl)thiophene . The InChI code is 1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-13-6-8(7)10/h5-6,9H,3-4H2,1-2H3 .Wirkmechanismus
The mechanism of action of 2-Bromo-4-(diethoxymethyl)thiophene is not well understood. However, it is believed that this compound acts as an electron-donating group in the reaction of organic compounds. This electron donation is believed to be responsible for the catalytic activity of this compound in various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, in vitro studies have shown that this compound is not toxic to mammalian cells and does not cause any detectable changes in cell metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Bromo-4-(diethoxymethyl)thiophene in laboratory experiments is that it is a relatively inexpensive reagent and is widely available. However, this compound is a volatile liquid and must be handled with care. It is also toxic and should be used in a well-ventilated area.
Zukünftige Richtungen
In the future, 2-Bromo-4-(diethoxymethyl)thiophene may be used in the synthesis of more complex organic compounds, such as peptides and nucleosides. It may also be used as a catalyst in the synthesis of new drugs and as a building block for the synthesis of heterocyclic compounds. This compound may also be used in the synthesis of polymers and other materials for use in medical, industrial, and consumer applications. Furthermore, further research is needed to better understand the biochemical and physiological effects of this compound.
Synthesemethoden
2-Bromo-4-(diethoxymethyl)thiophene is synthesized by the reaction of 2-bromo-4-ethoxy-thiophene with diethyl malonate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature of 40-60°C. The reaction produces a mixture of the desired product, this compound, and byproducts, such as ethyl bromide and diethyl malonate. The reaction mixture is then filtered and the desired product is isolated by distillation.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(diethoxymethyl)thiophene has been widely used in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. This compound has also been used as a catalyst in various organic reactions, such as the synthesis of cyclic carbonates, and in the synthesis of polymers. This compound has been used as a building block for the synthesis of various heterocyclic compounds, such as thiophenes, pyrroles, and furans. This compound has also been used in the synthesis of various drugs, such as antifungal agents, anticonvulsants, and anti-inflammatory agents.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-(diethoxymethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-8(10)13-6-7/h5-6,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZJJEGJMJOVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CSC(=C1)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

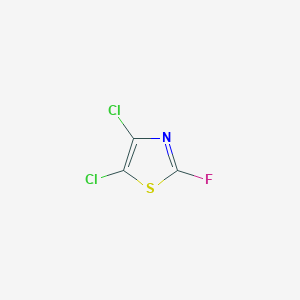

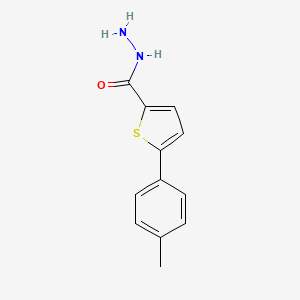
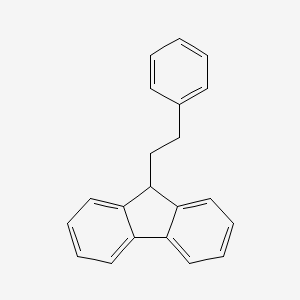
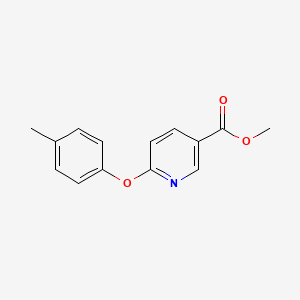
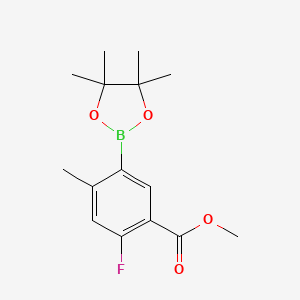
![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)
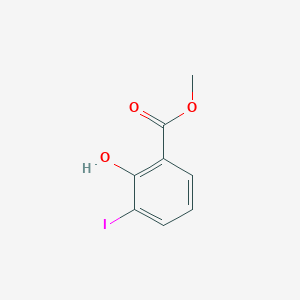

![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)
